N-ethyl-4-fluoro-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4-fluoro-3-nitroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom, a fluorine atom at the fourth position, and a nitro group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-ethyl-4-fluoro-3-nitroaniline can begin with the nitration of 4-fluoroaniline. This involves treating 4-fluoroaniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the meta position relative to the fluorine atom.
Ethylation: The resulting 4-fluoro-3-nitroaniline can then be subjected to ethylation. This can be achieved by reacting the compound with ethyl iodide in the presence of a base such as potassium carbonate under reflux conditions to introduce the ethyl group on the nitrogen atom.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-ethyl-4-fluoro-3-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: Although less common, the amino group in the reduced form of the compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products:
Reduction: N-ethyl-4-fluoro-3-phenylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: N-ethyl-4-fluoro-3-nitroaniline is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Industry: The compound is also used in the production of dyes and pigments. Its ability to undergo various chemical transformations makes it valuable in the development of colorants for textiles and other materials.
Mechanism of Action
The mechanism of action of N-ethyl-4-fluoro-3-nitroaniline and its derivatives depends on the specific application. In general, the presence of the nitro group can influence the electronic properties of the molecule, making it reactive towards nucleophiles and reducing agents. The ethyl group on the nitrogen atom can also affect the compound’s reactivity and solubility.
Molecular Targets and Pathways:
Nitro Group Reduction: The nitro group can be reduced to an amino group, which can then participate in further reactions.
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
4-fluoro-3-nitroaniline: Lacks the ethyl group on the nitrogen atom.
N-methyl-4-fluoro-3-nitroaniline: Contains a methyl group instead of an ethyl group on the nitrogen atom.
4-fluoro-2-nitroaniline: Has the nitro group at the ortho position relative to the fluorine atom.
Uniqueness: N-ethyl-4-fluoro-3-nitroaniline is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its reactivity and solubility compared to its analogs
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
N-ethyl-4-fluoro-3-nitroaniline |
InChI |
InChI=1S/C8H9FN2O2/c1-2-10-6-3-4-7(9)8(5-6)11(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
ZCYMTQWVRUICLO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.